molecular formula C14H11FN4O3 B2915843 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034421-39-9

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2915843
CAS No.: 2034421-39-9
M. Wt: 302.265
InChI Key: SJUVXBKODXBEOF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H11FN4O3 and its molecular weight is 302.265. The purity is usually 95%.
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Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and related studies.

Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
  • Functional groups : The presence of a fluoro substituent and a methoxypyrimidine moiety enhances its biological activity.

This structural arrangement is believed to contribute to its lipophilicity and overall biological efficacy compared to simpler derivatives.

Biological Activities

Research indicates that compounds within the oxadiazole class exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many oxadiazoles have demonstrated significant antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activity by targeting key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies have revealed good binding affinities of these compounds to cancer-related proteins.
  • Anti-inflammatory and Analgesic Effects : Some studies have reported anti-inflammatory properties associated with oxadiazole derivatives, indicating their potential use in treating inflammatory diseases .

Antimicrobial Studies

A notable study by Dhumal et al. (2016) investigated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The research highlighted specific compounds that exhibited strong inhibition against Mycobacterium bovis BCG, showcasing their potential in treating tuberculosis .

Another study focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing a 2-fluoro-4-methoxyphenyl moiety. The findings indicated that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Compound NameStructural FeaturesBiological Activity
3-(4-Methoxyphenyl)-5-(pyridazinyl)-1,2,4-oxadiazoleMethoxy group on phenyl; pyridazine ringAntibacterial
5-(Phenyl)-1,2,4-OxadiazoleSimple phenyl substitutionAntifungal
3-(Trifluoromethylphenyl)-5-(pyrimidinyl)-1,2,4-OxadiazoleTrifluoromethyl group; pyrimidineAntiviral

Anticancer Research

Research has also focused on the anticancer properties of oxadiazoles. A review highlighted the effectiveness of these compounds in inhibiting cancer cell proliferation through various mechanisms . For example:

  • Inhibition of Telomerase : Certain oxadiazoles have been shown to inhibit telomerase activity, a crucial factor in cancer cell immortality.
  • Targeting HDACs : By inhibiting HDACs, these compounds can induce differentiation and apoptosis in cancer cells.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-20-11-4-3-8(5-10(11)15)12-18-13(22-19-12)9-6-16-14(21-2)17-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVXBKODXBEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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